(E)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile
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Description
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known to have a wide range of biological and clinical applications due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis process for “2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile” is not available in the sources I found.Molecular Structure Analysis
Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. Benzimidazole itself is a white crystal .Mechanism of Action
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-30-25-15-19(12-13-24(25)31-17-20-9-5-4-8-18(20)2)14-21(16-27)26-28-22-10-6-7-11-23(22)29-26/h4-15H,3,17H2,1-2H3,(H,28,29)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHFVVWEZICVCX-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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